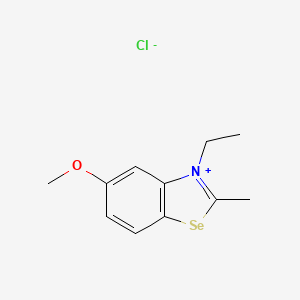
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride: is a chemical compound with the molecular formula C11H14INOSe. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzoselenazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenazolium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the study of selenium-containing heterocycles .
Biology: In biological research, this compound is investigated for its potential antioxidant properties due to the presence of selenium. It is also studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and in the development of selenium-based drugs. Its unique structure allows it to interact with biological molecules in ways that other compounds cannot .
Industry: In the industrial sector, benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide involves its interaction with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation. The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Benzoselenazolium chloride: Similar structure but with a chloride ion instead of iodide.
Benzoselenazolium bromide: Similar structure but with a bromide ion instead of iodide.
Benzoselenazolium fluoride: Similar structure but with a fluoride ion instead of iodide.
Uniqueness: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the benzoselenazolium ring also contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2870-38-4 |
|---|---|
Molekularformel |
C11H14INOSe |
Molekulargewicht |
382.11 g/mol |
IUPAC-Name |
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOSe.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SZOSBVSIPSYVCP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[Cl-] |
Kanonische SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















